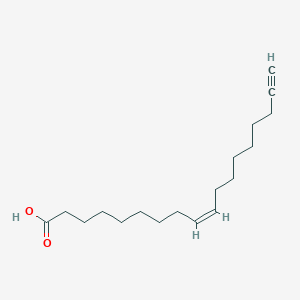

Oleic Acid Alkyne

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-octadec-9-en-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWNXWGQBCLLBN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Continuous-Flow Reactor Systems

Modern manufacturing utilizes continuous-flow reactors to enhance efficiency and scalability. In such systems, oleic acid and halogenating agents are fed into a tubular reactor under controlled pressure (1–5 bar) and temperature (150–180°C). The resulting dibromide is immediately subjected to elimination in a subsequent reactor zone containing a solid base (e.g., KOH-coated alumina). This integrated process minimizes intermediate isolation and reduces energy consumption.

Advantages:

-

Throughput: 100–200 kg/hr

-

Purity: >98% (by HPLC)

-

Solvent Use: Recycled tetrahydrofuran or dimethylformamide (DMF)

Catalytic Membrane Reactors

Emerging technologies employ catalytic membrane reactors to separate reactants and products in real-time, preventing catalyst deactivation. For instance, a palladium-silver membrane selectively permeates hydrogen gas during dehydrogenation, driving the equilibrium toward alkyne formation.

Reaction Optimization and Challenges

Byproduct Mitigation

The primary byproducts include:

-

Internal Alkynes: Resulting from aberrant elimination at non-terminal positions.

-

Oxidation Products: Formed via reaction with atmospheric oxygen during synthesis.

Mitigation Strategies:

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) are optimal for facilitating base-mediated elimination, while non-polar solvents (e.g., hexane) improve halogenation selectivity.

Comparative Analysis of Methods

| Parameter | Halogenation-Elimination | Catalytic Dehydrogenation |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 12–24 hr | 2–4 hr |

| Catalyst Cost | Low (base only) | High (Pd/C) |

| Scalability | Moderate | High |

| Byproducts | Dihalo impurities | Trace hydrogenation products |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ölsäure-Alkin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Alkin-Gruppe kann oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Das Alkin kann reduziert werden, um Alkene oder Alkane zu bilden.

Substitution: Die terminale Alkin-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Ozon können als Oxidationsmittel verwendet werden.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natrium in flüssigem Ammoniak kann für die Reduktion verwendet werden.

Substitution: Natriumamid in flüssigem Ammoniak wird üblicherweise für nukleophile Substitution verwendet

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkene oder Alkane.

Substitution: Verschiedene substituierte Alkine

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Click Chemistry

Oleic Acid Alkyne is extensively utilized in click chemistry, a powerful method for synthesizing complex molecules. The alkyne functional group allows for the efficient formation of covalent bonds with azide-containing compounds, facilitating the creation of bioconjugates and labeled molecules for various applications in chemical biology .

Synthesis of Advanced Materials

The compound serves as a precursor in the synthesis of advanced materials. Its amphiphilic nature enables it to be incorporated into surfactants and emulsifiers, which are critical in industries such as cosmetics and pharmaceuticals.

Biological Applications

Lipid Metabolism Studies

In biological research, this compound is used to study lipid metabolism and signaling pathways. It acts as a probe to investigate lipid-protein interactions within cell membranes, providing insights into cellular processes and metabolic regulation .

Enzymatic Assays

The compound has been employed as a substrate in enzymatic assays to investigate lipid-modifying enzymes. Researchers have demonstrated that this compound can be effectively used to analyze the kinetics of various acyltransferases and hydrolases involved in lipid metabolism, offering a sensitive method for studying enzyme activity .

Medical Applications

Drug Discovery and Development

this compound's ability to form bioconjugates makes it a valuable tool in drug discovery. It is utilized for creating targeted drug delivery systems, where the alkyne group can facilitate the attachment of therapeutic agents to specific biological targets .

Nanomedicine

The compound's properties are being explored in nanomedicine for developing self-assembling nanoparticles that can encapsulate drugs for controlled release. This application leverages its amphiphilic nature to form stable nanocarriers that enhance the bioavailability of therapeutic compounds .

Industrial Applications

This compound is also significant in industrial applications where it is used as an ingredient in formulations requiring improved stability and performance due to its unique chemical properties. Its role as an intermediate in the production of specialty chemicals further underscores its industrial relevance.

Case Studies

-

Lipid Tracing in Metabolism

A study introduced this compound as a novel tracer for analyzing beta-oxidation processes in liver tissues. By using this compound, researchers were able to trace metabolic pathways with high sensitivity, revealing detailed insights into fatty acid catabolism . -

Enzymatic Activity Analysis

Research demonstrated that this compound could serve as an effective substrate for assessing the activity of lysophosphatidic acid acyltransferases. The study highlighted the compound's utility in understanding lipid modification processes at a molecular level . -

Nanoparticle Development for Drug Delivery

Investigations into self-assembling nanoparticles incorporating this compound showed promising results for enhancing drug delivery systems. The alkyne group's reactivity allowed for functionalization with targeting moieties, improving therapeutic efficacy .

Wirkmechanismus

The terminal alkyne group in Oleic Acid Alkyne allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. This mechanism is widely used to tag molecules with fluorescent or biotinylated labels, facilitating the study of their metabolism and biological activity . The compound can also be hydroxylated by a microsomal cytochrome P-450-dependent system, further expanding its utility in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Other Alkyne-Labeled Fatty Acids

Alkyne-functionalized fatty acids (FAs) share the terminal alkyne group but differ in chain length, saturation, and metabolic behavior:

Key Findings :

- Metabolic Incorporation : Unsaturated alkyne-FAs (e.g., OAA, EPAA) exhibit faster cellular uptake than saturated analogs (e.g., palmitic/stearic acid alkynes) due to fluidity-driven membrane integration .

- Click Chemistry Efficiency : OAA’s alkyne position (C17 vs. terminal in EPAA) minimally affects reaction kinetics, but chain length influences solubility and probe localization .

Structural Isomers and Derivatives

(9Z)-9-Octadecen-12-ynoic Acid (CAS 2277-31-8)

This isomer of OAA features a cis double bond at C9 and an alkyne at C12 , altering its physical properties:

- Melting Point : Lower than saturated FAs but higher than OAA due to the alkyne’s proximity to the double bond .

- Reactivity : The internal alkyne position reduces steric accessibility in click reactions compared to OAA’s terminal alkyne .

Petroselinic Acid-Based Sophorolipids

Petroselinic acid (C18:1Δ6) lacks an alkyne but shares a monounsaturated backbone. When functionalized into sophorolipids, it exhibits:

- Lower Critical Micelle Concentration (CMC) : 15–20 mg/L vs. 40–50 mg/L for oleic acid-based analogs, enhancing surfactant efficiency .

- Biological Activity : Petroselinic acid derivatives show superior emulsification but comparable cytotoxicity to OAA-based compounds .

Complex Alkyne Lipids in Drug Delivery

Alkyne-modified lipids like MC3 and L319 (linoleic acid-derived) are engineered for mRNA delivery:

Comparison :

- Stability : OAA’s alkyne is metabolically stable, while MC3/L319 alkynes are enzymatically cleaved for rapid clearance .

- Biological Impact : OAA modifies protein function (e.g., ASBT transporter inhibition via S-acylation), whereas MC3/L319 lipids prioritize payload delivery .

Non-Alkyne Structural Analogs

Elaidic Acid (Trans-C18:1Δ9)

- Dietary Impact : Increases LDL cholesterol (165 mg/dL vs. 151 mg/dL for oleic acid) and Lp[a] levels (296 U/L vs. 236 U/L), unlike OAA, which has neutral effects .

- Metabolism : Rumen microbes hydrogenate oleic acid to trans isomers (e.g., elaidic acid), whereas OAA resists biohydrogenation due to its alkyne .

Oleic Acid vs. Alkyne Cholesterol in Lipid Droplets

- Esterification: Oleic acid drives sterol ester formation (70% in 24 hrs), while alkyne cholesterol requires exogenous OAA for esterification (18% in delipidated medium) .

Biologische Aktivität

Oleic Acid Alkyne (OAA) is a derivative of oleic acid characterized by the presence of a terminal alkyne group, which enhances its utility in biochemical research, particularly in studying lipid metabolism and biological activity. This article delves into the biological activities associated with OAA, highlighting its role as a tracer in metabolic studies, its interactions with proteins, and its potential therapeutic applications.

Overview of this compound

Oleic acid is a monounsaturated fatty acid found in various natural sources, including olive oil. The alkyne modification introduces unique properties that facilitate its use in click chemistry, allowing researchers to tag oleic acid with fluorescent or biotinylated labels for further analysis . The ability to trace metabolic pathways using OAA provides insights into lipid metabolism and cellular processes.

1. Metabolic Tracing

Recent studies have demonstrated the efficacy of OAA as a tracer for studying lipid metabolism. By employing highly sensitive chromatography and mass spectrometry, researchers have traced the beta-oxidation pathways of fatty acids in liver cells. OAA allows for the differentiation in metabolic handling between long-chain and medium-chain fatty acids .

Table 1: Key Findings on Metabolic Tracing with OAA

2. Interaction with Proteins

OAA has been shown to form complexes with proteins, influencing their biological activities. A notable example is the complex formed between human α-lactalbumin (α-LA) and oleic acid, known as HAMLET (Human Alpha-lactalbumin Made Lethal to Tumor Cells). This complex exhibits apoptotic activity leading to selective death of tumor cells, suggesting that oleic acid derivatives can modulate protein functions .

Case Study: HAMLET Complex

- Mechanism : The interaction between α-LA and oleic acid alters the protein's structure, enhancing its cytotoxic properties.

- Outcome : Demonstrated selective tumor cell death while sparing normal cells.

3. Therapeutic Potential

The unique properties of OAA position it as a potential therapeutic agent. Studies have indicated that alkyne-containing fatty acids exhibit anti-tumor and anti-inflammatory activities. For instance, derivatives of oleic acid have shown promising results in reducing nitric oxide generation, which is crucial in inflammatory responses .

Table 2: Therapeutic Activities of Oleic Acid Derivatives

| Activity Type | Compound | IC50 Value (µM) |

|---|---|---|

| Anti-inflammatory | Hydroxylated OA Derivative | 8.28 - 40.74 |

| Cytotoxic (tumor cells) | HAMLET Complex | N/A |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Oleic Acid Alkyne, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized by introducing an ω-alkyne group to oleic acid via esterification or amidation. Key steps include:

- Reaction Optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to confirm functionalization .

- Purification : Employ column chromatography or HPLC to isolate the product, followed by characterization via NMR (e.g., ¹H and ¹³C for alkyne proton and carbon signals) and mass spectrometry (MS) .

- Purity Validation : Certificates of Analysis (COA) and Safety Data Sheets (SDS) should confirm >98% purity via HPLC or GC-MS, with residual solvent analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate successful synthesis?

- Methodological Answer :

- NMR : The alkyne proton (─C≡C─H) appears as a sharp singlet at ~2.5 ppm in ¹H NMR. In ¹³C NMR, the sp-hybridized carbons resonate at ~70–85 ppm .

- FT-IR : A characteristic C≡C stretch near 2100–2260 cm⁻¹ confirms the alkyne group .

- MS : High-resolution MS (HRMS) should match the theoretical molecular ion (e.g., [M+H]⁺) with <5 ppm error .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation. Use amber vials to avoid light-induced degradation .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., pro-oxidant vs. antioxidant effects) be resolved?

- Methodological Answer :

- Variable Control : Standardize cell lines, exposure duration, and concentrations. For example, in oxidative stress studies, use identical ROS detection probes (e.g., DCFH-DA) and normalize to protein content .

- Mechanistic Studies : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathways affected by this compound .

- Dose-Response Analysis : Test a wide concentration range (e.g., 1–100 µM) to identify threshold effects .

Q. What advanced experimental designs are recommended for tracking this compound’s intracellular metabolism using click chemistry?

- Methodological Answer :

- Click Chemistry Protocol : Incubate cells with this compound (10–50 µM), then add azide-functionalized fluorophores (e.g., Alexa Fluor 488 azide) for CuAAC. Include controls without Cu(I) to confirm specificity .

- Imaging : Use confocal microscopy with spectral unmixing to distinguish autofluorescence. Validate with lipid extraction and TLC-MS .

- Quantification : Normalize fluorescence intensity to total cellular lipid content (e.g., via BODIPY staining) .

Q. How can researchers optimize reaction conditions for synthesizing this compound-derived glycerophospholipids?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to minimize hydrolysis.

- Catalyst Screening : Compare Cu(I), Ru-based, or strain-promoted catalysts for efficiency in aqueous vs. organic phases .

- Product Validation : Confirm lipid structure via MALDI-TOF MS and compare retention factors (Rf) to commercial standards on TLC .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in this compound experiments, particularly in metabolic studies?

- Methodological Answer :

- Documentation : Follow ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for lab notebooks and electronic records .

- Internal Standards : Use deuterated oleic acid or cis-10-nonadecenoic acid to correct for extraction losses .

- Inter-Lab Validation : Share protocols via platforms like Protocols.io and include step-by-step video demonstrations .

Q. How should researchers address variability in this compound’s cytotoxicity across different cell models?

- Methodological Answer :

- Cell Line Profiling : Test multiple lines (e.g., HEK293, HepG2) and primary cells. Use ATP assays (e.g., CellTiter-Glo) for viability .

- Lipidomics : Correlate cytotoxicity with lipid droplet formation via Oil Red O staining and LC-MS-based lipidomics .

- Statistical Models : Apply multivariate analysis (e.g., PCA) to identify confounding variables like serum lipid content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.